methyl 2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Description
“Methyl 4-[(phenylsulfonyl)amino]benzoate” and “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” are two compounds that have similar structures . They both have a benzoate group and a phenylsulfonyl group. The molecular formula for the former is C14H13NO4S, with an average mass of 291.322 Da , while the latter has a molecular formula of C15H15NO4S and an average mass of 305.349 Da .
Molecular Structure Analysis
The molecular structures of “Methyl 4-[(phenylsulfonyl)amino]benzoate” and “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” can be found on their respective ChemSpider pages . These structures can provide insights into the compound’s properties and reactivity.Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-32-19-15-13-18(14-16-19)26(33(29,30)20-9-5-4-6-10-20)17-23(27)25-22-12-8-7-11-21(22)24(28)31-2/h4-16H,3,17H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXVIJUSKFANPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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